molecular formula C13H17Cl B14723524 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene CAS No. 5452-49-3

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene

Katalognummer: B14723524
CAS-Nummer: 5452-49-3
Molekulargewicht: 208.72 g/mol
InChI-Schlüssel: PTTIUGBTIBUEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene is a chemical compound with the molecular formula C13H17Cl It is a derivative of naphthalene, characterized by the presence of a chlorine atom and three methyl groups attached to the naphthalene ring system

Vorbereitungsmethoden

The synthesis of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene typically involves the chlorination of 1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene include:

    1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-chloro-1,2,3,8a-tetrahydronaphthalene: Differing in the degree of saturation, which affects its chemical properties and reactivity.

    8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally different compound with distinct applications and properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

5452-49-3

Molekularformel

C13H17Cl

Molekulargewicht

208.72 g/mol

IUPAC-Name

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C13H17Cl/c1-9-4-5-11-8-12(14)6-7-13(11,3)10(9)2/h5-10H,4H2,1-3H3

InChI-Schlüssel

PTTIUGBTIBUEMF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=C2C=C(C=CC2(C1C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.